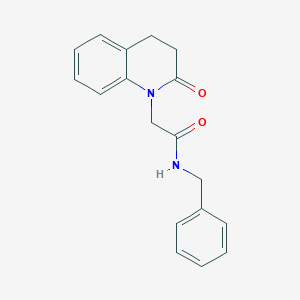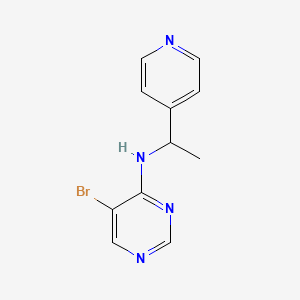![molecular formula C10H15BrN4O B7579360 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol, also known as BPPET, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. PARP-1 inhibition has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation.
作用機序
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol works by binding to the catalytic domain of PARP-1 and inhibiting its activity. PARP-1 is an enzyme that is involved in the repair of single-strand DNA breaks through the process of base excision repair. Inhibition of PARP-1 leads to the accumulation of DNA damage and the activation of alternative DNA repair pathways, such as homologous recombination and non-homologous end joining, which are less efficient and error-prone. This results in increased genomic instability and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. It can induce DNA damage and cell death in cancer cells, reduce inflammation and oxidative stress in neurodegenerative diseases, and modulate immune system function. This compound has also been shown to have effects on mitochondrial function and energy metabolism, which may contribute to its therapeutic effects.
実験室実験の利点と制限
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP-1, which allows for specific targeting of this enzyme without affecting other cellular processes. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, there are some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects may be cell type-specific. Additionally, PARP-1 inhibition may have off-target effects on other DNA repair enzymes, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol and PARP-1 inhibition. One area of interest is the development of combination therapies that target multiple DNA repair pathways, which may enhance the efficacy of PARP-1 inhibition in cancer treatment. Another area of interest is the investigation of PARP-1 inhibition in other diseases, such as cardiovascular disease and diabetes, where DNA damage and inflammation play a role. Additionally, there is a need for further research on the pharmacokinetics and toxicity of this compound, as well as the development of more selective PARP-1 inhibitors with fewer off-target effects.
合成法
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol can be synthesized using a variety of methods, but the most common one involves the reaction of 5-bromopyrimidine-4-carboxylic acid with piperazine in the presence of a coupling reagent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), followed by reduction with sodium borohydride to yield the final product.
科学的研究の応用
2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol has been extensively used in scientific research to investigate the role of PARP-1 in various biological processes. It has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms, leading to increased DNA damage and cell death. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing inflammation and oxidative stress. Additionally, this compound has been used to study the role of PARP-1 in immune system regulation and inflammation.
特性
IUPAC Name |
2-[4-(5-bromopyrimidin-4-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O/c11-9-7-12-8-13-10(9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALRBJKTROZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)

![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)